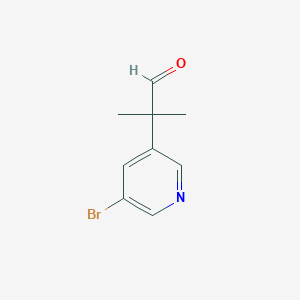

2-(5-Bromopyridin-3-yl)-2-methylpropanal

Vue d'ensemble

Description

2-(5-Bromopyridin-3-yl)-2-methylpropanal is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Methods

- Reagents and Conditions : Common reagents include thionyl chloride for acylation reactions, and solvents such as methanol and dichloromethane are frequently employed.

- Yield and Purification : Typical yields for related reactions can reach up to 72%, with purification achieved through silica gel chromatography.

Anticancer Properties

Recent studies have highlighted the potential of bromopyridine derivatives, including 2-(5-Bromopyridin-3-yl)-2-methylpropanal, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : These compounds may interfere with cell cycle progression or induce apoptosis in cancer cells. For instance, derivatives have shown promising results against human lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.

- Comparative Studies : In vitro evaluations suggest that certain bromopyridine derivatives outperform standard anticancer drugs like Dasatinib in terms of cytotoxicity.

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activity associated with similar brominated compounds. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymes.

- Spectrum of Activity : Compounds have displayed effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents.

Case Studies

-

Synthesis and Evaluation of Antimicrobial Agents :

- A study synthesized several brominated pyridine derivatives and evaluated their antimicrobial properties using the broth dilution method.

- Results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Testing :

- Another investigation focused on the cytotoxic effects of synthesized bromopyridine analogs on various cancer cell lines.

- The findings demonstrated that specific derivatives exhibited superior activity compared to established chemotherapy agents.

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Tested Organisms/Cancer Cell Lines | Results |

|---|---|---|---|

| This compound | Anticancer | A549, MCF-7 | High cytotoxicity |

| Similar Derivative | Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition |

Propriétés

Numéro CAS |

1404367-22-1 |

|---|---|

Formule moléculaire |

C9H10BrNO |

Poids moléculaire |

228.09 g/mol |

Nom IUPAC |

2-(5-bromopyridin-3-yl)-2-methylpropanal |

InChI |

InChI=1S/C9H10BrNO/c1-9(2,6-12)7-3-8(10)5-11-4-7/h3-6H,1-2H3 |

Clé InChI |

QOAUJVJWGRVUFG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C=O)C1=CC(=CN=C1)Br |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.